molecular formula C6H10BNO4 B573086 4-Methoxypyridine-3-boronic acid hydrate CAS No. 1256355-26-6

4-Methoxypyridine-3-boronic acid hydrate

Cat. No.: B573086
CAS No.: 1256355-26-6
M. Wt: 170.959
InChI Key: ZBZNLBIHQORSMH-UHFFFAOYSA-N
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Description

4-Methoxypyridine-3-boronic acid hydrate is an organoboron compound with the molecular formula C6H8BNO3·H2O. It is a derivative of pyridine, where a boronic acid group is attached to the third position and a methoxy group is attached to the fourth position of the pyridine ring. This compound is of significant interest in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 4-Methoxypyridine-3-boronic acid hydrate involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3). The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Comparison with Similar Compounds

  • 4-Methoxypyridine-2-boronic acid
  • 3-Methoxypyridine-4-boronic acid
  • 4-Methoxypyridine-5-boronic acid

Comparison: 4-Methoxypyridine-3-boronic acid hydrate is unique due to the specific positioning of the boronic acid and methoxy groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different reactivity patterns and selectivity in cross-coupling reactions .

Properties

IUPAC Name

(4-methoxypyridin-3-yl)boronic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3.H2O/c1-11-6-2-3-8-4-5(6)7(9)10;/h2-4,9-10H,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZNLBIHQORSMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)OC)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657368
Record name (4-Methoxypyridin-3-yl)boronic acid--water (1/1)
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Molecular Weight

170.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-26-6
Record name Boronic acid, B-(4-methoxy-3-pyridinyl)-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-26-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxypyridin-3-yl)boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxypyridine-3-boronic acid monohydrate
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